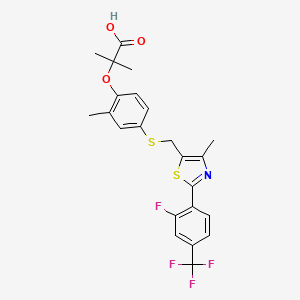

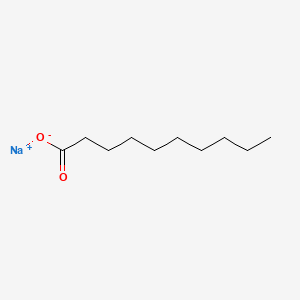

![molecular formula C21H19ClN4O2 B1681115 2-(7-クロロ-5-メチル-4-オキソ-3-フェニル-4,5-ジヒドロ-3H-ピリダジノ[4,5-b]インドール-1-イル)-N,N-ジメチルアセトアミド CAS No. 220448-02-2](/img/structure/B1681115.png)

2-(7-クロロ-5-メチル-4-オキソ-3-フェニル-4,5-ジヒドロ-3H-ピリダジノ[4,5-b]インドール-1-イル)-N,N-ジメチルアセトアミド

説明

Molecular Structure Analysis

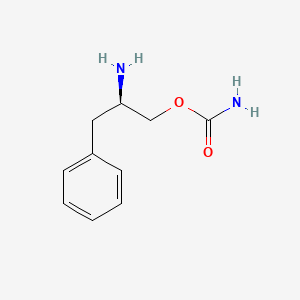

The molecule contains a pyridazinone ring and an indole ring, which are both heterocyclic structures containing nitrogen atoms . The exact 3D structure and conformation of this molecule would depend on the specific arrangement and bonding of these rings and other functional groups.科学的研究の応用

陽電子放出断層撮影 (PET) イメージング

SSR180575は、癌におけるトランスロケータータンパク質(TSPO)のPETイメージングのためのリガンドとして使用されてきました . この化合物はフッ素-18で放射性標識され、比較可能な親和性を有する新規リガンドが得られました . 生体内研究では、この薬剤がグリオーマの分子イメージングのための有望なプローブであることが明らかになりました .

神経炎症イメージング

SSR180575は、げっ歯類脳における神経炎症の生体内イメージングに使用されてきました . 画像コントラストとSSR180575の結合は、イソキノリン系TSPO放射性リガンドであるPK11195で得られたものよりも高いことがわかりました . これは、SSR180575が神経炎症を画像化する上でより効果的なツールになる可能性があることを示唆しています。

神経保護効果

SSR180575は、薬理学的用量で神経保護効果を持つ、TSPOの選択的アンタゴニストです . これは、神経疾患の治療に使用できる可能性があることを示唆しています。

ミトコンドリアレスキュー

SSR180575は、生体内でミトコンドリアを救済する特性を示します . これは、ミトコンドリアの機能不全に関連する疾患の治療に使用できる可能性があることを意味します。

癌研究

SSR180575は、癌研究、特にグリオーマの研究に使用されてきました . PETイメージングにおけるその使用により、癌組織を可視化でき、診断と治療計画に役立ちます。

医薬品合成

SSR180575は、市販の出発物質から4段階で合成されました . これは、他の薬物の合成におけるベース化合物として使用できる可能性があることを示唆しています。

作用機序

Target of Action

SSR180575, also known as 2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide, is a drug that acts as a selective agonist at the peripheral benzodiazepine receptor . This receptor is also known as the mitochondrial 18 kDa translocator protein or TSPO .

Mode of Action

SSR180575 interacts with the TSPO, showing high affinity and selectivity for the rat and human PBR . It potently inhibits the in vivo binding of [3H]alpidem to PBR in the rat brain and spleen after oral or i.p. administration .

Biochemical Pathways

TSPO is generally present at high concentrations in steroid-producing cells and plays an important role in steroid synthesis, apoptosis, and cell proliferation . SSR180575, by acting on TSPO, can stimulate the steroidogenesis of pregnenolone in the brain . This may be linked to its neuroprotective action .

Pharmacokinetics

It has been shown that ssr180575 has a high selective binding and reversibility to tspo at the injury site . More research is needed to fully understand the ADME properties of SSR180575 and their impact on its bioavailability.

Result of Action

SSR180575 has been shown to have neuroprotective and cardioprotective effects . It promotes neuronal survival and repair . It also plays a role in mitochondrial, cellular, and cardiac damage induced by oxidative stress and ischemia-reperfusion .

Action Environment

The action of SSR180575 can be influenced by various environmental factors. For instance, the presence of non-radioactive SSR180575 can decrease the uptake of [18F]SSR180575 in tumors by 40% This suggests that the concentration of SSR180575 in the environment can influence its action, efficacy, and stability

Safety and Hazards

特性

IUPAC Name |

2-(7-chloro-5-methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2/c1-24(2)18(27)12-16-19-15-10-9-13(22)11-17(15)25(3)20(19)21(28)26(23-16)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSQVJOROCIILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C3=C1C(=O)N(N=C3CC(=O)N(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433007 | |

| Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220448-02-2 | |

| Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220448-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SSR180575 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220448022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SSR-180575 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K8W47WK2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

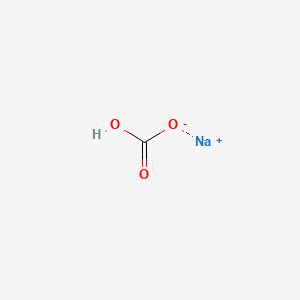

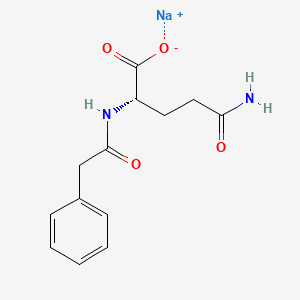

![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)